molecular formula C8H13N B15376666 (R)-(+)-1-Methylbenzylamine

(R)-(+)-1-Methylbenzylamine

Cat. No.: B15376666
M. Wt: 123.20 g/mol
InChI Key: HYSOPXHRAHXSFM-QMMMGPOBSA-N
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Description

(R)-(+)-1-Methylbenzylamine (CAS 3886-69-9), also known as (R)-(+)-α-phenylethylamine, is a chiral primary amine with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol. It is a clear liquid at 20°C with a boiling point of 85°C . The compound features a phenyl group attached to a chiral carbon bearing an amine and a methyl group, making it a versatile chiral auxiliary and resolving agent in asymmetric synthesis .

Key applications include:

  • Chiral resolution: Separation of racemic mixtures of carboxylic acids via diastereomeric salt formation .
  • Pharmaceutical synthesis: Intermediate in the production of Pregabalin, a medication for neuropathic pain .
  • Catalysis: Asymmetric induction in organocatalytic reactions .

Its synthesis involves the reduction of acetophenone derivatives or resolution of racemic mixtures using tartaric acid .

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

[(1R)-1-methylcyclohexa-2,4-dien-1-yl]methanamine

InChI

InChI=1S/C8H13N/c1-8(7-9)5-3-2-4-6-8/h2-5H,6-7,9H2,1H3/t8-/m0/s1

InChI Key

HYSOPXHRAHXSFM-QMMMGPOBSA-N

Isomeric SMILES

C[C@]1(CC=CC=C1)CN

Canonical SMILES

CC1(CC=CC=C1)CN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of (R)-(+)-1-Methylbenzylamine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Applications Synthesis Method Hazard/Safety Notes
(R)-(+)-1-Methylbenzylamine C₈H₁₁N 121.18 85 Chiral resolution, Pregabalin synthesis Reduction of acetophenone, resolution Corrosive (C), R34
(R)-(+)-N-Allyl-α-methylbenzylamine C₁₁H₁₅N ~149.24 N/A Potential derivatization substrate N-Allylation of parent amine Limited safety data
R-(+)-1-(4-Bromophenyl)ethylamine C₈H₁₀BrN ~200.08 N/A Specialized pharmaceutical intermediates Bromination of parent compound Requires halogen handling
R-(+)-1-(Naphthyl)ethylamine C₁₂H₁₃N 171.24 N/A High-value pharmaceutical intermediates Naphthyl substitution Corrosive, R21/22, R34

Structural and Functional Differences

(R)-(+)-N-Allyl-α-methylbenzylamine Structure: Features an allyl (-CH₂CH=CH₂) group replacing the hydrogen on the amine . Impact: The allyl group introduces unsaturation, enabling participation in Diels-Alder or thiol-ene reactions for further functionalization. Applications: Limited data in the provided evidence, but allyl groups are commonly used in polymer chemistry and click chemistry .

R-(+)-1-(4-Bromophenyl)ethylamine

  • Structure : A bromine atom substitutes the para position on the phenyl ring .
  • Impact : Bromine increases steric bulk and electron-withdrawing effects, altering solubility and reactivity.
  • Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

R-(+)-1-(Naphthyl)ethylamine

  • Structure : Replaces the phenyl group with a naphthyl moiety .
  • Impact : The extended aromatic system enhances π-π stacking interactions, useful in chiral recognition of polycyclic substrates.
  • Applications : High-value intermediates in oncology or antiviral drug synthesis .

Physicochemical Properties

  • Boiling Points : Only (R)-(+)-1-Methylbenzylamine has a reported boiling point (85°C) . Substituted derivatives likely have higher boiling points due to increased molecular weight and polarity, though data is unavailable.
  • Hazards :
    • The parent compound and naphthyl derivative are corrosive (Risk Code C) and require careful handling .
    • Brominated and naphthyl analogs may pose additional risks due to halogen toxicity or polycyclic aromatic hydrocarbon (PAH) concerns .

Research Findings

Chiral Resolution Efficiency :

  • (R)-(+)-1-Methylbenzylamine outperforms bulkier analogs (e.g., naphthyl derivative) in resolving small carboxylic acids due to its optimal steric profile .
  • The naphthyl derivative, however, shows superior enantioselectivity for sterically hindered substrates .

Synthetic Flexibility :

  • Allyl and bromophenyl derivatives enable post-functionalization but require additional purification steps to remove byproducts .

Pharmaceutical Relevance :

  • The parent compound’s role in Pregabalin synthesis is well-documented , while brominated analogs are emerging in kinase inhibitor development .

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